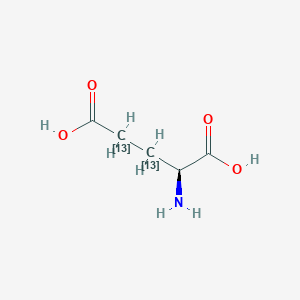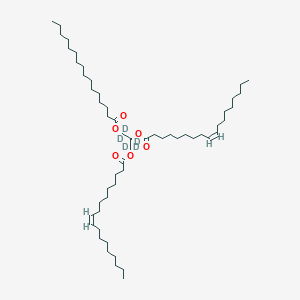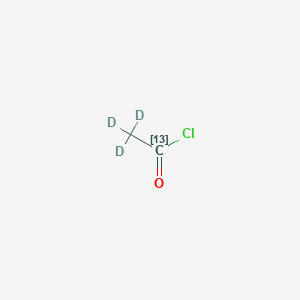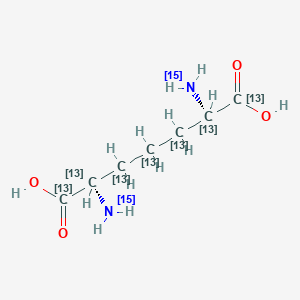
(2S)-2-amino(3,4-13C2)pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2S)-2-amino(3,4-13C2)pentanedioic acid” is a compound with a specific isotopic labeling pattern. It contains two carbon-13 (^13C) atoms at positions 3 and 4 of the pentanedioic acid backbone. The compound is a chiral amino acid, meaning it has an asymmetric carbon center (the 2S configuration). Amino acids are fundamental building blocks of proteins and play essential roles in biological processes.
準備方法
Synthetic Routes:: The synthesis of “(2S)-2-amino(3,4-13C2)pentanedioic acid” involves incorporating ^13C-labeled precursors during the chemical reactions. Here are the key steps:
Starting Material: Begin with a ^13C-labeled precursor, such as cholesterol-3,4-13C2, which contains the desired isotopic pattern.
Oxidation: Convert the cholesterol derivative to the corresponding keto acid by oxidizing the 3α-hydroxyl group.
Ring Modification: Transform the A-ring into the Δ4-3-ketone.
Carboxylation: Introduce the carboxylic acid group at position C-24.
Selective Reduction: Reduce the carboxylic acid to the alcohol while preserving the A-ring enone.
Industrial Production:: The industrial-scale production of this compound may involve large-scale isotopic labeling of precursors using specialized facilities.
化学反応の分析
Reactions:: “(2S)-2-amino(3,4-13C2)pentanedioic acid” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, forming products with modified functional groups.
Reduction: Reduction reactions may lead to different stereoisomers or derivatives.
Substitution: Substituents can be added or replaced at various positions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: Employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
科学的研究の応用
Chemistry: Isotopically labeled compounds like “(2S)-2-amino(3,4-13C2)pentanedioic acid” are valuable tools for studying metabolic pathways, protein folding, and enzyme kinetics.
Biology: Researchers use isotopic labeling to trace metabolic fluxes and understand cellular processes.
Medicine: Isotopically labeled amino acids aid in drug metabolism studies and protein turnover analysis.
Industry: Isotopic tracers play a role in quality control and process optimization.
作用機序
The exact mechanism of action for “(2S)-2-amino(3,4-13C2)pentanedioic acid” depends on its specific biological context. It may serve as a substrate for enzymes, participate in protein synthesis, or influence metabolic pathways.
類似化合物との比較
While there are no direct analogs with the same isotopic pattern, other labeled amino acids (e.g., ^13C-labeled glutamine, serine) share similar applications.
特性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
149.11 g/mol |
IUPAC名 |
(2S)-2-amino(3,4-13C2)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1 |
InChIキー |
WHUUTDBJXJRKMK-JBAKHTSASA-N |
異性体SMILES |
[13CH2]([13CH2]C(=O)O)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)








